molecular formula C11H10ClN3O2 B1328954 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 1119452-69-5

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

Cat. No.: B1328954
CAS No.: 1119452-69-5
M. Wt: 251.67 g/mol
InChI Key: UHYKXGIATBITKD-UHFFFAOYSA-N
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Description

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves the reaction of a benzamide derivative with a chloromethyl oxadiazole. One common method involves the use of 4-chloromethyl-5-methyl-1,3-dioxol-2-one as a starting material, which reacts with a benzamide derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole derivative.

Scientific Research Applications

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-7(3-5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKXGIATBITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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